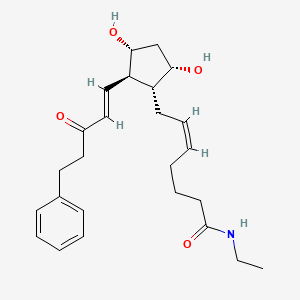

フルベストラント不純物2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fulvestrant Impurity 2 is a byproduct or degradation product associated with the synthesis and formulation of Fulvestrant, a selective estrogen receptor downregulator used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . This impurity is typically monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.

科学的研究の応用

Fulvestrant Impurity 2 has several scientific research applications, including:

Chemistry: Used in the study of reaction mechanisms and the development of analytical methods for impurity profiling.

Biology: Investigated for its potential biological activity and interactions with cellular components.

Medicine: Studied for its role in the stability and efficacy of Fulvestrant formulations.

Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products.

作用機序

Target of Action

Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .

Pharmacokinetics

Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .

Action Environment

The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .

生化学分析

Biochemical Properties

It is known that Fulvestrant, the parent compound, interacts with estrogen receptors, blocking the action of estrogen on cancer cells

Cellular Effects

Fulvestrant, the parent compound, is known to slow down or arrest some breast tumors that need estrogen to grow

Molecular Mechanism

Fulvestrant, the parent compound, works by downregulating the estrogen receptor

Metabolic Pathways

Fulvestrant, the parent compound, is known to undergo several biotransformation pathways analogous to those of endogenous steroids

準備方法

The preparation of Fulvestrant Impurity 2 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of high-performance liquid chromatography and gas chromatography to analyze and quantify the levels of impurities . The separation of impurities is achieved using a symmetry C8 column maintained at 35°C, with detection made at 225 nm . Industrial production methods involve the use of validated techniques to ensure precision, specificity, accuracy, and robustness as per current guidelines .

化学反応の分析

Fulvestrant Impurity 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Fulvestrant Impurity 2 can be compared with other similar compounds, such as:

Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.

Anastrozole: An aromatase inhibitor used in breast cancer treatment.

Fulvestrant Impurity 2 is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .

特性

CAS番号 |

1621885-80-0 |

|---|---|

分子式 |

C30H46O6S |

分子量 |

534.76 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)